3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one
Overview
Description
3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one is a complex organic compound characterized by its unique chemical structure, which includes a pyrido[3,4-b]pyrazin-2(1H)-one core with dichloro and propoxyethyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one typically involves multiple steps, starting with the formation of the pyrido[3,4-b]pyrazin-2(1H)-one core. This can be achieved through cyclization reactions involving appropriate precursors. Subsequent chlorination and alkylation steps introduce the dichloro and propoxyethyl groups, respectively.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrido[3,4-b]pyrazin-2(1H)-one derivatives.
Scientific Research Applications
Chemistry: This compound can be used as a building block in the synthesis of more complex molecules, serving as a precursor for various chemical reactions.
Biology: Its biological activity may be explored for potential use in drug discovery and development, particularly in targeting specific enzymes or receptors.
Medicine: The compound's potential therapeutic properties could be investigated for the treatment of various diseases, including cancer and infectious diseases.
Industry: Its unique chemical properties may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The exact mechanism of action of 3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one is not fully understood. it is hypothesized that the compound interacts with specific molecular targets, such as enzymes or receptors, leading to biological effects. Further research is needed to elucidate the precise pathways involved.
Comparison with Similar Compounds
Quinclorac: A selective herbicide with a similar chloro-substituted quinoline moiety.
Pretilachlor: Another selective herbicide with a substituted amide moiety.
Uniqueness: 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one stands out due to its unique combination of dichloro and propoxyethyl substituents, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
3,7-dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13Cl2N3O2/c1-2-4-19-5-3-17-9-6-10(13)15-7-8(9)16-11(14)12(17)18/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNLGJJQBJZIZEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOCCN1C2=CC(=NC=C2N=C(C1=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13Cl2N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40670180 | |
Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
915307-81-2 | |
Record name | 3,7-Dichloro-1-(2-propoxyethyl)pyrido[3,4-b]pyrazin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40670180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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